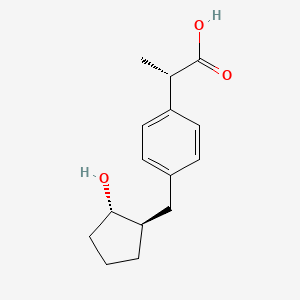
Loxoprofen active metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loxoprofen trans alcohol is an active metabolite of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Loxoprofen itself is a prodrug, which means it is metabolized in the body to produce its active form, loxoprofen trans alcohol. This compound is known for its potent inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing pain and inflammation .
Wissenschaftliche Forschungsanwendungen
Loxoprofen-Trans-Alkohol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung des Metabolismus und der Biotransformation von NSAR verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Cyclooxygenase-Enzyme und die Prostaglandinbiosynthese.
Medizin: Wird bei der Entwicklung neuer Analgetika und entzündungshemmender Medikamente mit verbessertem Wirkungs- und Sicherheitsprofil eingesetzt.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten, einschließlich oralen und transdermalen Präparaten, eingesetzt .
5. Wirkmechanismus
Loxoprofen-Trans-Alkohol übt seine Wirkung durch Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2) aus, die für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich sind. Durch Hemmung dieser Enzyme reduziert Loxoprofen-Trans-Alkohol die Produktion von Prostaglandinen, was zu einer Abnahme von Schmerzen und Entzündungen führt. Die Verbindung wird in der Leber schnell in ihre aktive Form umgewandelt und erreicht innerhalb von 30 bis 50 Minuten die maximale Plasmakonzentration .
Ähnliche Verbindungen:
Ibuprofen: Ein weiteres Propionsäurederivat-NSAR mit ähnlichen analgetischen und entzündungshemmenden Eigenschaften.
Naproxen: Ein nicht-selektiver COX-Hemmer, der gegen Schmerzen und Entzündungen eingesetzt wird.
Ketoprofen: Ein NSAR mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Profilen
Einzigartigkeit von Loxoprofen-Trans-Alkohol: Loxoprofen-Trans-Alkohol ist aufgrund seiner schnellen Umwandlung von einem Prodrug in seine aktive Form einzigartig, was einen schnellen Wirkungseintritt ermöglicht. Darüber hinaus hat es im Vergleich zu anderen NSAR ein geringeres Risiko für gastrointestinale Nebenwirkungen, was es zu einer sichereren Option für die Langzeitverwendung macht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of loxoprofen trans alcohol involves several steps. Initially, loxoprofen undergoes an optical resolution reaction using N-methyl-D-glucamine or N-ethyl-D-glucamine to obtain a solid-state mixture containing (2R, 1’S) and (2S, 1’R)-loxoprofen. This mixture is then subjected to an esterification reaction, followed by a reduction reaction to produce trans-alcohol ester mixtures. These mixtures are further purified using column chromatography. Finally, the trans-alcohol ester is hydrolyzed to yield loxoprofen trans alcohol .
Industrial Production Methods: Industrial production of loxoprofen trans alcohol follows a similar synthetic route but is optimized for higher yield and purity. The process involves large-scale optical resolution, esterification, reduction, and hydrolysis reactions, with careful control of reaction conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Loxoprofen-Trans-Alkohol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Loxoprofen wird durch Carbonylreduktase in der Leber zu seiner aktiven Trans-Alkoholform reduziert.
Glucuronidierung: Die Trans-Alkoholform wird durch UDP-Glucuronosyltransferase einer Glucuronidkonjugation unterzogen
Häufige Reagenzien und Bedingungen:
Oxidation: Katalysiert durch Cytochrom-P450-Enzyme (CYP3A4 und CYP3A5).
Reduktion: Katalysiert durch Carbonylreduktase.
Glucuronidierung: Katalysiert durch UDP-Glucuronosyltransferase (UGT2B7).
Hauptprodukte:
Hydroxylierte Metaboliten: Während der Oxidation gebildet.
Glucuronidkonjugate: Während der Glucuronidierung gebildet.
Wirkmechanismus
Loxoprofen trans alcohol exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, loxoprofen trans alcohol reduces the production of prostaglandins, leading to decreased pain and inflammation. The compound is rapidly converted to its active form in the liver, reaching peak plasma concentration within 30 to 50 minutes .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A non-selective COX inhibitor used for pain and inflammation.
Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic profiles
Uniqueness of Loxoprofen Trans Alcohol: Loxoprofen trans alcohol is unique due to its rapid conversion from a prodrug to its active form, providing quick onset of action. Additionally, it has a lower risk of gastrointestinal side effects compared to other NSAIDs, making it a safer option for long-term use .
Eigenschaften
CAS-Nummer |
83648-76-4 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |
InChI-Schlüssel |
SHAHPWSYJFYMRX-GDLCADMTSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


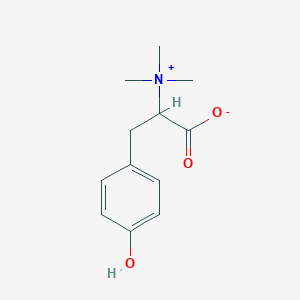

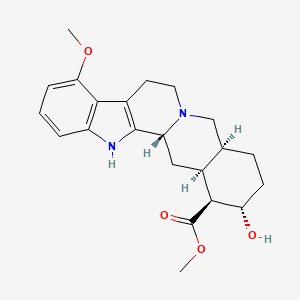
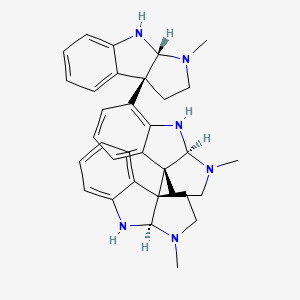
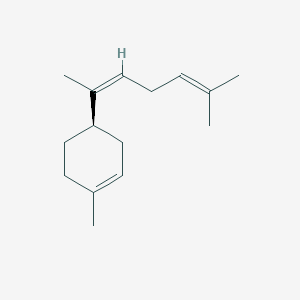
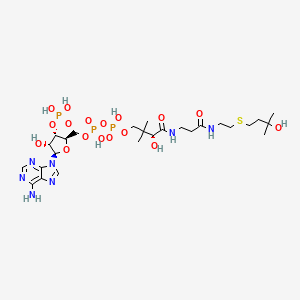
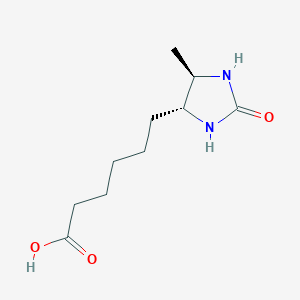
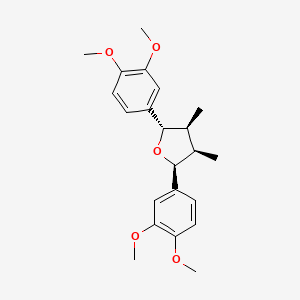

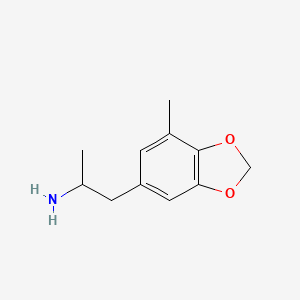
![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)
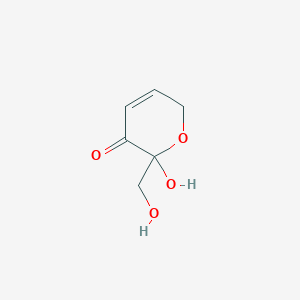
![N-pyridin-3-yl-1,2-dihydro-3h-benzo[e]indole-3-carboxamide](/img/structure/B1251315.png)
![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)
